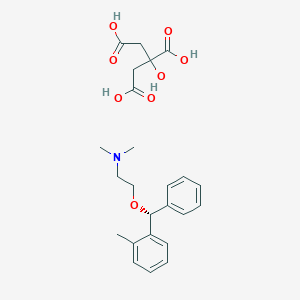

(R)-Orphenadrine Citrate

Description

Properties

Molecular Formula |

C24H31NO8 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |

InChI Key |

MMMNTDFSPSQXJP-GMUIIQOCSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Preparation of R Orphenadrine Citrate

General Synthesis of Orphenadrine (B1219630) Base and Citrate (B86180) Salt

The common industrial synthesis of orphenadrine produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. wikipedia.org This process involves the formation of the orphenadrine base followed by its conversion to the more stable and soluble citrate salt.

Key Reaction Pathways and Precursor Chemistry

The synthesis of the orphenadrine base is primarily achieved through a nucleophilic substitution reaction. The key precursors for this pathway are 2-methylbenzhydryl chloride and N,N-dimethylethanolamine. gpatindia.com In this reaction, the hydroxyl group of N,N-dimethylethanolamine acts as a nucleophile, attacking the electrophilic carbon of 2-methylbenzhydryl chloride to form an ether linkage. This reaction creates the basic structure of the orphenadrine molecule.

An alternative approach involves the use of organosodium compounds. For instance, o-sodiated anisole (B1667542) can be reacted with specific precursors, followed by functionalization with an amino alcohol to yield orphenadrine. researchgate.net

Table 1: Key Precursors in General Orphenadrine Synthesis

| Precursor Name | Chemical Formula | Role in Reaction |

|---|---|---|

| 2-Methylbenzhydryl Chloride | C₁₄H₁₃Cl | Electrophile |

| N,N-Dimethylethanolamine | C₄H₁₁NO | Nucleophile |

| o-Sodiated Anisole | C₇H₇NaO | Organometallic Nucleophile |

Following the synthesis, the crude orphenadrine base is typically purified. This can be achieved through liquid-liquid extraction. The pH of the reaction mixture is adjusted to approximately 10 with sodium hydroxide, which facilitates the extraction of the orphenadrine base into an organic solvent like ether. The organic layer is then washed with water to remove impurities and dried.

Salt Formation and Crystallization Processes

To enhance stability and solubility for various applications, the orphenadrine base is converted into a salt. cymitquimica.com The citrate salt is a common form. cancer.govnih.gov This is achieved through a straightforward acid-base reaction where the orphenadrine base is treated with citric acid. gpatindia.comgoogle.com

The process typically involves dissolving citric acid in a suitable organic solvent, such as isopropanol, propanol, or ethanol (B145695). google.com The synthesized orphenadrine base is then slowly added to this solution. google.com Upon reaction, orphenadrine citrate precipitates as a white crystalline solid. nih.govgoogle.com The resulting crystals can then be collected, washed with a solvent, and dried. google.com Recrystallization from a mixture of methanol (B129727) and acetonitrile (B52724) can be employed to obtain a product of high purity.

Strategies for Stereoselective Synthesis of (R)-Orphenadrine

Producing a specific enantiomer, such as (R)-orphenadrine, requires specialized synthetic strategies that control the stereochemistry of the reaction. These methods are more complex than the general racemic synthesis.

Application of Chiral Auxiliaries and Catalysts

One approach to stereoselective synthesis involves the use of chiral catalysts. A notable method features a ligand-accelerated halogen-metal exchange reaction. thieme-connect.com This technique was used to desymmetrize an alcohol with enantiotopic bromoarene substituents, leading to the kinetic selection of a specific organomagnesium intermediate. thieme-connect.com Although the enantiomeric ratio achieved was modest, this represented a significant step in the asymmetric synthesis of orphenadrine. thieme-connect.com

Chemoenzymatic methods also show promise. These strategies combine metal-catalyzed reactions with biocatalytic steps. For example, a nickel-catalyzed Suzuki-Miyaura coupling can be followed by an asymmetric reduction using a ketoreductase (KRED) enzyme. researchgate.net By selecting a stereocomplementary KRED, it is possible to synthesize either the (R)- or (S)-enantiomer of orphenadrine with high enantiomeric excess. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired chiral center from a prochiral substrate. A previously reported asymmetric synthesis of an intermediate for orphenadrine utilized a Noyori ruthenium-catalyzed asymmetric hydrogenation. thieme-connect.com More recent developments have focused on integrated catalytic systems. A one-pot reaction combining a nickel-catalyzed C-C bond formation with a biocatalytic reduction using KREDs has been developed to produce a range of chiral diarylmethanol derivatives, which are precursors to compounds like orphenadrine. researchgate.net This chemoenzymatic cascade allows for the synthesis of both (R)- and (S)-orphenadrine by using the appropriate stereocomplementary enzyme. researchgate.net

Enantiomeric Resolution Techniques for Racemic Orphenadrine

When a stereoselective synthesis is not employed, the resulting racemic mixture of orphenadrine must be separated to isolate the (R)-enantiomer. This process is known as enantiomeric resolution.

A common method for resolution is the formation of diastereomeric salts. This involves reacting the racemic orphenadrine base with a chiral resolving agent, such as a derivative of tartaric acid. The resulting diastereomeric salts have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once the desired diastereomer is isolated, the chiral resolving agent is removed to yield the pure (R)-orphenadrine enantiomer.

Another powerful technique for enantiomeric separation is preparative chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the (R)- and (S)-enantiomers of orphenadrine, allowing for the isolation of the pure (R)-form.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a well-established, classical method for the separation of enantiomers. libretexts.orgmdpi.com This technique is predicated on the reaction of a racemic mixture with a single, pure enantiomer of a second chiral compound, known as a resolving agent. libretexts.orgicjs.us Since orphenadrine is a basic compound due to its tertiary amine group, it can be resolved using an enantiomerically pure chiral acid. libretexts.org

The fundamental principle involves the formation of a pair of diastereomeric salts. When racemic orphenadrine, a mixture of (R)-orphenadrine and (S)-orphenadrine, is treated with a chiral acid, for instance, L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-orphenadrine:(L)-tartrate] and [(S)-orphenadrine:(L)-tartrate]. These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, most importantly, different solubilities in a given solvent. libretexts.orgardena.com

This difference in solubility allows for their separation by fractional crystallization. Through careful selection of a solvent, one diastereomeric salt can be induced to crystallize selectively from the solution, while the other remains dissolved. researchgate.net After separation of the crystals by filtration, the desired enantiomer, (R)-orphenadrine, can be recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. The resolving agent can then potentially be recovered for reuse.

While this method is theoretically sound and widely applied for the resolution of chiral amines and other basic drugs, specific and detailed research findings documenting the preparative scale resolution of racemic orphenadrine via diastereomeric salt crystallization are not extensively reported in publicly available literature. The selection of an appropriate chiral resolving agent and crystallization solvent system would require empirical screening to develop an efficient and scalable process. ardena.com

Chromatographic Resolution in Preparative Scale

Preparative chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), has become a powerful and prevalent technique for the large-scale separation of enantiomers, offering high purity and efficiency. researchgate.net This method is extensively documented for the successful resolution of racemic orphenadrine. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their collection as separate fractions. icjs.us

Polysaccharide-based CSPs are most frequently employed for the resolution of orphenadrine enantiomers. Columns packed with derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity. researchgate.netnih.gov Separations can be performed in various modes, including normal-phase, reversed-phase, and polar-organic modes, with the choice of mobile phase being crucial for optimizing resolution. researchgate.netresearchgate.net

For instance, successful enantioseparation has been achieved in normal-phase mode using a mobile phase composed of n-hexane, ethanol, and diethylamine (B46881). researchgate.net Reversed-phase methods, often utilizing mixtures of acetonitrile and an aqueous buffer like ammonium (B1175870) bicarbonate, have also proven effective for baseline separation of the enantiomers. researchgate.netthaiscience.inforsc.org The efficiency of these separations allows for direct scaling from analytical to preparative chromatography to produce kilogram quantities of the desired enantiomer.

Detailed research findings have established specific conditions for the effective chromatographic resolution of orphenadrine enantiomers.

Table 1: Reported Chromatographic Methods for Orphenadrine Enantioseparation

| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Mode | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-hexane: Ethanol: Diethylamine (95:5:0.1, v/v/v) | Normal Phase | Good | researchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) | Acetonitrile: 30 mM Ammonium Bicarbonate (pH 9.0) (80:20, v/v) | Reversed Phase | 3.562 | rsc.org |

| Cellulose derivative | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm) | Acetonitrile: 20 mM Ammonium Bicarbonate (75:25, v/v) | Reversed Phase | Well resolved | researchgate.netthaiscience.info |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-RH | Not specified | Reversed Phase | 5.02 | nih.gov |

The chiral recognition mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonds, π-π interactions, and hydrophobic interactions between the orphenadrine enantiomers and the chiral selector. nih.gov The successful development and validation of these HPLC methods provide a robust and scalable route to obtain (R)-Orphenadrine Citrate in high enantiomeric purity. researchgate.net

Advanced Analytical Methodologies for the Characterization and Enantiomeric Purity of R Orphenadrine Citrate

Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC), ultra-fast liquid chromatography (UFLC), and thin-layer chromatography (TLC) are powerful techniques employed for the enantiomeric resolution of orphenadrine (B1219630). thaiscience.inforesearchgate.net The most common and effective approach involves the use of chiral stationary phases (CSPs), which create a chiral environment enabling differential interaction with the enantiomers. thaiscience.info

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the enantioseparation of orphenadrine due to its high resolution, sensitivity, and specificity. thaiscience.info The method's success is fundamentally dependent on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions.

Polysaccharide-based CSPs are highly effective for the enantiomeric separation of a broad range of chiral compounds, including orphenadrine. researchgate.netrsc.org These CSPs, typically derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, offer robust and versatile platforms for chiral recognition. researchgate.netrsc.org The most utilized derivatives are tris(3,5-dimethylphenylcarbamate) for both cellulose and amylose. thaiscience.info

For orphenadrine citrate (B86180), several studies have demonstrated successful enantioseparation using cellulose-based CSPs. thaiscience.inforesearchgate.net A notable example is the use of a Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. researchgate.net This CSP has been shown to effectively resolve orphenadrine enantiomers, particularly in normal phase mode. researchgate.net Another successful stationary phase is the Phenomenex® Lux Cellulose 1, which has been used in a reverse-phase method to separate orphenadrine enantiomers for stability-indicating assays. analyticaltoxicology.comscience.gov

Research indicates that both amylose and cellulose-based CSPs have been tested for orphenadrine separation in normal, polar, and reverse-phase modes. researchgate.net While multiple amylose- and cellulose-based columns were evaluated, a cellulose-based CSP in normal phase mode provided the best resolution. researchgate.net The chiral recognition mechanism of these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to the differential retention of the enantiomers. rsc.org

Table 1: Examples of Chiral Stationary Phases Used for Orphenadrine Enantioseparation

| Chiral Stationary Phase | Base Material | Chiral Selector | Separation Mode | Reference |

|---|---|---|---|---|

| Chiralcel OD-H | Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | researchgate.net |

| Chiralcel OD-R | Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | Reversed Phase | thaiscience.info |

| Chiralpak AD | Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | thaiscience.info |

| Phenomenex® Lux Cellulose 1 | Cellulose | Not specified derivative | Reversed Phase | analyticaltoxicology.comscience.gov |

| Chiralpak IC | Amylose | Amylose tris(3-chlorophenylcarbamate) | Reversed Phase | researchgate.net |

The optimization of the mobile phase composition is critical for achieving successful chiral separation. nih.gov Parameters such as the type of organic modifier, the presence of additives, flow rate, and column temperature significantly influence retention times, separation factor (α), and resolution (Rs). nih.gov

For the separation of orphenadrine enantiomers on polysaccharide-based CSPs, both normal-phase and reverse-phase elution modes have been successfully employed.

Normal-Phase Mode: A mobile phase consisting of n-hexane, ethanol (B145695) (EtOH), and a basic additive like diethylamine (B46881) (DEA) is common. One study achieved successful enantioseparation of orphenadrine citrate using a mobile phase of n-hexane:EtOH:DEA (95:5:0.1, v/v/v). researchgate.net In another case, different combinations of n-heptane–ethanol–diethylamine were used. researchgate.net

Reverse-Phase Mode: A mixture of an aqueous buffer and an organic solvent is typically used. A validated method for orphenadrine enantiomers utilized a mobile phase of acetonitrile (B52724) and 0.02M ammonium (B1175870) bicarbonate (75:25, v/v). science.gov Another study on a Chiralcel OD-RH column used acetonitrile and a 30 mM ammonium bicarbonate buffer at pH 9.0 (80:20, v/v). nih.gov

The flow rate is generally maintained around 0.5 to 2.0 mL/min. researchgate.netanalyticaltoxicology.comnih.gov Temperature can also be a key parameter, with a study noting a working temperature of 27 ± 1 °C. researchgate.net The optimization of these parameters is essential to achieve baseline separation and robust analytical performance. analyticaltoxicology.com

Table 2: Chromatographic Parameters for Chiral HPLC Separation of Orphenadrine

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Retention Times (min) | Reference |

|---|---|---|---|---|---|

| Chiralcel OD-H | n-hexane:Ethanol:Diethylamine (95:5:0.1, v/v/v) | Not Specified | Not Specified | Not Specified | researchgate.net |

| Phenomenex® Lux Cellulose 1 | Acetonitrile:0.02M Ammonium Bicarbonate (75:25, v/v) | 1.0 mL/min | 241 nm | 4.78 and 6.00 | science.gov |

| Chiralcel OD-RH | Acetonitrile:Ammonium Bicarbonate buffer (30mM, pH 9.0) (80:20, v/v) | Not Specified | MS/MS | Not Specified (Total run time 7 min) | nih.gov |

| CelluCoat | n-heptane-ethanol-diethylamine | 1.0 - 2.0 mL/min | 225 nm | Not Specified | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for the HPLC analysis of orphenadrine. analyticaltoxicology.comscience.gov Orphenadrine shows maximum absorbance at specific wavelengths, which allows for its sensitive detection and quantification. analyticaltoxicology.com For the analysis of orphenadrine enantiomers, detection is frequently carried out at wavelengths such as 220 nm, 225 nm, or 241 nm. researchgate.netanalyticaltoxicology.comucl.ac.uk A study to develop a stability-indicating method selected 241 nm as the detection wavelength after scanning the UV spectrum of a standard solution. analyticaltoxicology.com In methods developed for simultaneous determination with other drugs, a wavelength of 220 nm has been used. ucl.ac.uk The linearity of the UV response is typically validated over a specific concentration range to ensure accurate quantification. analyticaltoxicology.comscience.gov

Ultra-Fast Liquid Chromatography (UFLC) for Enantioseparation

Ultra-Fast Liquid Chromatography (UFLC) has been utilized to enhance the speed of the enantiomeric separation of Orphenadrine Citrate. researchgate.net This technique employs columns with smaller particle sizes and instrumentation capable of handling higher pressures and flow rates, significantly reducing analysis time without compromising resolution. A study successfully applied UFLC with polysaccharide-based chiral stationary phases (CSPs) to separate the enantiomers of orphenadrine. researchgate.net The research involved screening eight amylose-based and four cellulose-based CSPs in reverse-phase mode, as well as several CSPs in polar and normal phase modes, demonstrating the high-throughput capability of UFLC in method development for chiral separations. researchgate.net

Thin-Layer Chromatography (TLC) in Enantiomeric Discrimination

While HPLC is the predominant method, Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative for chiral separations, although it has seen limited application for this purpose. science.gov Enantiomeric discrimination by TLC can be achieved in two main ways: by using a chiral stationary phase or by adding a chiral selector to the mobile phase for use with a conventional achiral plate. science.govucl.ac.uk

A versatile approach for separating enantiomers of drug substances involves reversed-phase TLC where chiral selectors, such as cyclodextrins or bovine serum albumin, are used as additives in the mobile phase. science.gov Another method is ligand-exchange chromatography on reversed-phase layers that have been impregnated with a copper salt and a chiral selector. science.gov Although specific applications of chiral TLC for the enantiomeric discrimination of orphenadrine are not widely documented in recent literature, the general principles suggest its potential as a screening tool.

Spectroscopic and Spectrophotometric Analysis

Spectroscopic and spectrophotometric techniques are fundamental in the quantitative and qualitative analysis of (R)-Orphenadrine Citrate, providing essential information on its concentration and structural integrity.

UV-Vis Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry offers a simple and accessible method for the quantitative determination of orphenadrine citrate. Several methods have been developed, often for the simultaneous analysis of orphenadrine citrate in combination with other drugs like paracetamol.

One approach involves the formation of a colored complex. For instance, orphenadrine citrate reacts with 1-amino naphthalene (B1677914) and sodium nitrite (B80452) solution upon heating to 50°C for 6 minutes, resulting in an orange complex with a maximum absorbance at 462 nm. asianpubs.org This method demonstrated linearity in the concentration range of 4.61-80.76 µg/mL. asianpubs.org Another method is based on the formation of a red-colored ion-pair complex between orphenadrine citrate and eriochrome black T (EBT) at pH 1.40, which is then extracted with chloroform (B151607) and measured at a maximum absorption of 509 nm. researchgate.netuobaghdad.edu.iq This extraction-spectrophotometric technique is linear in the concentration range of 0.10-6.00 µg/mL. researchgate.netuobaghdad.edu.iq

For simultaneous determination with paracetamol, which often has spectral overlap, derivative spectroscopy can be employed. asianpubs.org A study utilized first-order derivative spectroscopy to eliminate interference from orphenadrine citrate when analyzing paracetamol. asianpubs.org In another method for simultaneous analysis with diclofenac (B195802) sodium, a wavelength of 264 nm was selected for the detection of orphenadrine citrate using a mixture of ultrapure water and methanol (B129727) as the solvent. iiste.org A spectrum subtraction technique has also been successfully used for the simultaneous determination of orphenadrine citrate and paracetamol without prior separation. globalscientificjournal.com Furthermore, the isoabsorptive point method has been applied for their simultaneous determination. semanticscholar.org

The selection of the wavelength is crucial for sensitivity and to minimize interference. Wavelengths reported for the analysis of orphenadrine citrate include 217 nm, 264 nm, and up to 542 nm when complexed with reagents like eosin (B541160) Y. iiste.orgijpbs.comnih.gov

Interactive Data Table: UV-Vis Spectrophotometric Methods for Orphenadrine Citrate

| Method | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Colorimetric | 1-amino naphthalene, Sodium nitrite | 462 nm | 4.61-80.76 | 0.89 | 2.7 | asianpubs.org |

| Extraction-Spectrophotometry | Eriochrome Black T (EBT) | 509 nm | 0.10-6.00 | 0.024 | 0.100 | researchgate.netuobaghdad.edu.iq |

| Direct UV | - | 264 nm | Not specified | Not specified | Not specified | iiste.org |

| Ion-Pair Complexation | Eosin Y | 542 nm | Not specified | Not specified | Not specified | nih.gov |

| Direct UV | - | 217 nm | 10-70 | 0.3 | 1.00 | ijpbs.com |

Other Spectroscopic Methods for Structural Elucidation (e.g., Densitometry)

While UV-Vis spectrophotometry is primarily used for quantitative analysis, other spectroscopic techniques are vital for structural elucidation. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and three-dimensional (3D) fluorescence spectroscopy have been used to study the interaction of orphenadrine with proteins, which can provide insights into its structural properties in biological systems. nih.gov

Densitometry, coupled with thin-layer chromatography (TLC), has been used for the simultaneous analysis of orphenadrine citrate with other compounds. One study reported a TLC-densitometric method for the simultaneous determination of aspirin, salicylic (B10762653) acid, and sulfosalicylic acid, where UV detection was performed at 254 nm. researchgate.net While this study did not directly analyze orphenadrine citrate, it demonstrates the applicability of the technique. Another TLC-densitometry method was developed for the simultaneous determination of paracetamol, orphenadrine citrate, and caffeine. researchgate.net This method utilized a mobile phase of dichloromethane:methanol:acetone:glacial acetic acid (9:1:0.5:0.3, v/v/v) for separation on silica gel 60 F254 TLC plates. researchgate.net These methods are valuable for quality control and can be adapted for structural characterization by comparing the migration and spectral properties of the compound against a reference standard.

Validation of Analytical Methods for this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The validation of analytical methods for this compound is performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, and robustness. thaiscience.infocore.ac.ukremedypublications.com

Linearity, Sensitivity (LOD, LOQ), and Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The correlation coefficient (r²) is a key indicator of linearity.

The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several studies have reported these validation parameters for orphenadrine citrate using various analytical techniques:

A chiral HPLC method for the enantiomers of orphenadrine citrate showed linearity in the range of 2–10 µg/mL for both enantiomers, with a correlation coefficient (r²) of 0.999. thaiscience.info The LOD and LOQ for each enantiomer were 0.50 µg/mL and 2.00 µg/mL, respectively. thaiscience.info

An extraction-spectrophotometric method demonstrated a linear range of 0.10-6.00 µg/mL with a correlation coefficient of 0.9996. researchgate.netuobaghdad.edu.iq The LOD and LOQ were 0.024 µg/mL and 0.100 µg/mL, respectively. researchgate.netuobaghdad.edu.iq

A simultaneous equation UV spectrophotometric method for orphenadrine citrate and paracetamol was linear from 2 to 12 µg/mL. sphinxsai.com The LOD and LOQ for orphenadrine citrate were 0.610 µg/mL and 1.85 µg/mL, respectively. sphinxsai.com

An RP-HPLC method for orphenadrine citrate and paracetamol established a linearity range of 0.1-50 µg/mL for orphenadrine citrate with a correlation coefficient of 0.9997. core.ac.uk The LOD and LOQ were 0.0135 ppm and 0.1063 ppm, respectively. core.ac.uk

Interactive Data Table: Linearity and Sensitivity of Analytical Methods for Orphenadrine Citrate

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Chiral HPLC | 2 - 10 | 0.999 | 0.50 | 2.00 | thaiscience.info |

| Extraction-Spectrophotometry | 0.10 - 6.00 | 0.9996 | 0.024 | 0.100 | researchgate.netuobaghdad.edu.iq |

| UV Spectrophotometry | 2 - 12 | Not specified | 0.610 | 1.85 | sphinxsai.com |

| RP-HPLC | 0.1 - 50 | 0.9997 | 0.0135 (ppm) | 0.1063 (ppm) | core.ac.uk |

| RP-HPLC | 10 - 70 | 0.998 | 0.3 | 1.00 | ijpbs.com |

Precision, Accuracy, and Robustness Evaluation

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For orphenadrine citrate, studies have shown RSD values to be well within acceptable limits, typically less than 2%. researchgate.netthaiscience.info

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a placebo formulation and then analyzed. The percentage recovery is then calculated. For orphenadrine citrate, recovery values have been reported to be in the range of 98.8-102.5% and 99.15-100.85%, indicating high accuracy of the methods. researchgate.netuobaghdad.edu.iqthaiscience.info

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in flow rate, mobile phase composition, and detection wavelength. For spectrophotometric methods, changes in slit width may be evaluated. iiste.org A robust method for orphenadrine citrate analysis will show no significant changes in the results when these parameters are slightly altered. iiste.orgthaiscience.info

Forced Degradation and Stability-Indicating Method Development for Enantiomers

Forced degradation studies are essential to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, neutral hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines. thaiscience.info The goal is to generate degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants.

A stability-indicating chiral HPLC method was developed for the enantiomeric separation of orphenadrine citrate. thaiscience.info The degradation behavior was investigated under various stress conditions:

Alkaline degradation: Orphenadrine enantiomers showed 7.50% and 12.12% degradation at room temperature. thaiscience.info

Acidic degradation: The enantiomers were found to be relatively stable, with about 8.18% and 10.65% degradation over 24 hours. thaiscience.info

Neutral degradation: The enantiomers were stable under neutral conditions for up to 24 hours. thaiscience.info

Oxidative degradation: Using 3% hydrogen peroxide, the drug was degraded up to 92.05% and 93.34% for (+) and (-) orphenadrine, respectively, within 24 hours. thaiscience.info With 30% hydrogen peroxide, the enantiomers were completely degraded at 0 hours. thaiscience.info Another study also found that analytes were decomposed when exposed to oxidative stress. remedypublications.com

Photolytic degradation: Slight degradation was observed, with around 12.50% and 13.52% degradation after 24 hours. thaiscience.info Another study noted that orphenadrine citrate showed degradation in recovery during photolytic degradation studies. remedypublications.com

A separate gas chromatographic method subjected orphenadrine citrate to forced degradation and found degradation of 2.5% under acidic conditions, 3.1% under basic conditions, and 4.2% under peroxide conditions. ijpronline.com

The ability of the developed analytical methods to resolve the main peaks of the orphenadrine enantiomers from the peaks of the degradation products confirms their stability-indicating power. thaiscience.info

Molecular Pharmacology and Preclinical Mechanistic Studies of R Orphenadrine Citrate

Receptor Binding and Antagonistic Activity

(R)-Orphenadrine citrate (B86180) demonstrates antagonistic activity at several important receptors in the central and peripheral nervous systems, including muscarinic cholinergic, N-Methyl-D-Aspartate (NMDA), and histamine (B1213489) H1 receptors.

Muscarinic Cholinergic Receptor Antagonism

A primary and well-documented mechanism of action for orphenadrine (B1219630) is its antagonism of muscarinic cholinergic receptors. It is categorized as an anticholinergic drug, interfering with the transmission of nerve impulses by competitively blocking these receptors. researchgate.netsigmaaldrich.com This action is central to its effects. Orphenadrine is recognized as a muscarinic antagonist used to address drug-induced parkinsonism and alleviate pain from muscle spasms. nih.gov

Research has quantified the binding affinity of orphenadrine for the five human muscarinic receptor subtypes (M1-M5), demonstrating a broad antagonist profile at these receptors.

Table 1: Binding Affinities (Kd) of Orphenadrine for Human Muscarinic Cholinergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kd) in nM |

|---|---|

| M1 | 48 |

| M2 | 213 |

| M3 | 120 |

| M4 | 170 |

| M5 | 129 |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

(R)-Orphenadrine citrate also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. sigmaaldrich.comnih.gov It inhibits the binding of [3H]MK-801 to the phencyclidine (PCP) binding site of the NMDA receptor in human frontal cortex homogenates. smpdb.ca This interaction is characterized by a specific binding affinity.

Patch-clamp studies have further elucidated this mechanism, showing that orphenadrine acts as an uncompetitive antagonist, blocking open NMDA receptor channels in a voltage-dependent manner with fast kinetics. smpdb.ca The IC50 value for the inhibition of steady-state currents at -70 mV was determined to be 16.2 ± 1.6 μM. smpdb.ca

Table 2: NMDA Receptor Binding Affinity of Orphenadrine

| Parameter | Value (µM) |

|---|---|

| Ki | 6.0 ± 0.7 |

| IC50 | 16.2 ± 1.6 |

Ion Channel Modulation

In addition to its receptor-mediated effects, this compound also modulates the activity of key ion channels, including voltage-gated sodium and potassium channels.

Voltage-Gated Sodium Channel Blockade (Nav1.1, Nav1.4, Nav1.5, Nav1.7, Nav1.8, Nav1.9 Subtypes)

Preclinical studies have demonstrated that orphenadrine blocks multiple subtypes of voltage-gated sodium channels in a concentration-, voltage-, and frequency-dependent manner. nih.gov Patch-clamp experiments have confirmed its inhibitory effects on neuronal (Nav1.1, Nav1.7), skeletal muscle (Nav1.4), and cardiac (Nav1.5) sodium channel subtypes. nih.gov Furthermore, it blocks tetrodotoxin (TTX)-resistant sodium currents that are likely conducted by Nav1.8 and Nav1.9 channel subtypes. nih.gov

The affinity of orphenadrine for resting and inactivated sodium channels is reportedly higher than that of other known sodium channel blockers. nih.gov Low, clinically relevant concentrations of orphenadrine have been shown to produce a significant block of Nav1.7, Nav1.8, and Nav1.9 channels, which are critical in pain signaling. nih.gov The blockade of Nav1.1 and Nav1.5 may be associated with potential adverse effects. nih.gov

HERG Potassium Channel Blockade

This compound is an inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel. nih.gov This inhibitory action is concentration-dependent. The blockade of hERG channels is a significant finding, as these channels are crucial for cardiac repolarization.

Table 3: HERG Potassium Channel Inhibitory Concentration of Orphenadrine

| Parameter | Value (µM) |

|---|---|

| IC50 | 0.85 |

Neurotransmitter Reuptake Inhibition

The interaction of this compound with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft, has been a subject of scientific investigation. These transporters, including those for norepinephrine (B1679862) and dopamine (B1211576), play a crucial role in regulating neurotransmission.

Norepinephrine Transporter Inhibition

(R)-Orphenadrine has been described as an inhibitor of the norepinephrine transporter (NET). smpdb.ca Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. However, the precise nature and potency of this inhibition have been subject to some conflicting findings in preclinical studies. For instance, one study investigating the mechanisms of orphenadrine's antinociceptive effects in mice found that moderate concentrations of the compound did not inhibit the uptake of radiolabeled noradrenaline into crude synaptosomal preparations from the cortex. nih.gov This suggests that the inhibition of NET by orphenadrine may be concentration-dependent or that its classification as a potent NET inhibitor warrants further investigation with more specific binding assays to determine its affinity (Ki) or inhibitory concentration (IC50).

Dopamine Reuptake Inhibition

Similar to its effects on norepinephrine, (R)-orphenadrine is also considered a dopamine reuptake inhibitor. smpdb.ca It is proposed to block the dopamine transporter (DAT), which would lead to elevated synaptic levels of dopamine. Mechanistic studies have delved into how orphenadrine interacts with DAT, suggesting a mode of action comparable to cocaine. frontiersin.orgnih.gov Molecular dynamics simulations and experimental assays indicate that orphenadrine inhibits DAT function by competitively binding to the transporter and arresting it in an outward-facing open conformation. frontiersin.orgnih.govnih.gov This action effectively blocks the translocation of dopamine into the presynaptic neuron. frontiersin.org This proposed mechanism is supported by findings that orphenadrine decreases the affinity of dopamine for the transporter. frontiersin.org

However, mirroring the findings for the norepinephrine transporter, the same study in mouse cortical synaptosomes did not observe inhibition of dopamine uptake at moderate concentrations of orphenadrine. nih.gov This discrepancy highlights the need for further research to fully characterize the interaction of (R)-orphenadrine with the dopamine transporter, particularly to establish its binding affinity and the conditions under which it acts as a potent inhibitor.

Preclinical Pharmacodynamic Investigations

The pharmacodynamic profile of this compound has been explored through a variety of preclinical studies, revealing a complex mechanism of action that extends beyond neurotransmitter reuptake inhibition. These investigations have utilized both in vitro and in vivo models to understand its effects at the molecular and systemic levels.

In Vitro Receptor Affinity and Functional Studies

Key findings from these studies include:

NMDA Receptor Antagonism: Orphenadrine has been identified as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. It inhibits the binding of [3H]MK-801 to the phencyclidine (PCP) binding site within the NMDA receptor channel complex.

Histamine H1 Receptor Antagonism: It is classified as a first-generation ethanolamine H1-antihistamine, structurally similar to diphenhydramine (B27). smpdb.ca This antagonism of H1 receptors is a significant component of its pharmacological activity. smpdb.ca

Muscarinic Acetylcholine (B1216132) Receptor Antagonism: (R)-Orphenadrine acts as a non-selective antagonist at muscarinic acetylcholine receptors, which underlies its anticholinergic properties. smpdb.ca

The binding affinities for these targets are summarized in the table below.

| Receptor Target | Binding Affinity (Ki) | Receptor Class |

| NMDA Receptor | 6.0 µM | Ionotropic Glutamate Receptor |

| Histamine H1 Receptor | Data not available | G-protein Coupled Receptor |

| Muscarinic Receptors | Data not available | G-protein Coupled Receptor |

Interactive Data Table: Further details on the experimental conditions for these binding assays can be explored by interacting with the table.

Central Nervous System Pathway Modulation in Animal Models

Preclinical studies in animal models have been instrumental in elucidating how the molecular actions of (R)-orphenadrine translate into physiological effects, particularly its antinociceptive (pain-relieving) properties. nih.gov These investigations have pointed towards the modulation of central pain processing pathways as a key mechanism.

A significant body of evidence from animal models suggests that the antinociceptive effect of orphenadrine is, at least in part, mediated by the descending serotonergic pathways that originate in the brainstem and project to the spinal cord. nih.gov The raphe-spinal tract is a major component of this descending pain modulatory system.

Key findings from studies in mice include:

The antinociceptive effects of orphenadrine were assessed using the formalin test and the increasing temperature hot-plate test. nih.gov

A general depletion of the neurotransmitter serotonin, achieved through the administration of p-chlorophenylalanine, led to a significant reduction in the antinociceptive effects of orphenadrine in both pain models. nih.gov

Conversely, lesioning the ascending serotonergic systems did not alter the analgesia produced by orphenadrine. nih.gov

These results strongly indicate that the integrity of the descending raphe-spinal serotonergic systems is crucial for the analgesic properties of orphenadrine. nih.gov It is hypothesized that orphenadrine enhances the activity of these inhibitory pathways, leading to a suppression of nociceptive signals at the level of the spinal cord.

Effects on Synaptosomal Neurotransmitter Uptakefrontiersin.org

Preclinical studies investigating the effect of this compound on the reuptake of neurotransmitters in synaptosomes have provided some insights into its pharmacological profile. Orphenadrine is generally characterized as an inhibitor of norepinephrine and dopamine reuptake. nih.gov

Research focusing on the dopamine transporter (DAT) has shown that orphenadrine acts as a competitive inhibitor of dopamine uptake. In a study using cells expressing the human dopamine transporter (hDAT), racemic orphenadrine demonstrated a dose-dependent inhibition of dopamine uptake with a half-maximal inhibitory concentration (IC50) of approximately 10 µM. Further analysis in this study suggested that orphenadrine's mechanism of action at the DAT is comparable to that of cocaine, arresting the transporter in an outward-facing conformation.

Information regarding the specific inhibitory potency of the (R)-enantiomer of orphenadrine citrate on the synaptosomal uptake of norepinephrine and serotonin is not available in the provided search results. One study involving crude synaptosomal preparations from the cortex indicated that moderate concentrations of orphenadrine citrate did not inhibit the uptake of radiolabeled serotonin ([¹⁴C]5-HT), norepinephrine ([³H]NA), or dopamine ([³H]DA). However, this study did not specify the exact concentrations considered "moderate" nor did it investigate the effects of the individual enantiomers.

Due to the absence of specific IC50 or Ki values for this compound at the norepinephrine and serotonin transporters in synaptosomal preparations within the provided search results, a comprehensive data table on its effects on all three major monoamine neurotransmitters cannot be constructed at this time.

Biochemical Metabolism and Enzyme Interactions of Orphenadrine Preclinical Focus

Hepatic Biotransformation Pathways

The liver is the principal site for the biotransformation of orphenadrine (B1219630). drugbank.com The metabolic processes are intricate, involving multiple enzyme systems that modify the drug's structure, facilitating its eventual elimination from the body.

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP3A4, CYP2D6)

The metabolism of orphenadrine is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In preclinical studies using human liver microsomes, several CYP isoenzymes have been identified as participants in its metabolism. Notably, orphenadrine demonstrates a strong interaction with CYP2D6, showing a significant decrease in its marker activity by 80-90%. nih.gov It also interacts with CYP2B6, reducing its activity by 45-57% in human liver microsomes and up to 80-97% in cells with cDNA-expressed CYP2B6. nih.gov

Furthermore, orphenadrine partially decreases the marker activities of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. nih.gov In rat liver microsomes, CYP2C11 and a CYP3A isoenzyme have been implicated in the formation of a metabolite complex with orphenadrine. nih.gov These findings highlight the broad involvement of the CYP450 system in the metabolic fate of orphenadrine.

| CYP Isoenzyme | Observed Interaction with Orphenadrine | Reference |

|---|---|---|

| CYP2D6 | Strongly decreased marker activity (80-90%) | nih.gov |

| CYP2B6 | Decreased marker activity (45-57% in human liver microsomes) | nih.gov |

| CYP1A2 | Partially decreased marker activity | nih.gov |

| CYP2A6 | Partially decreased marker activity | nih.gov |

| CYP3A4 | Partially decreased marker activity | nih.govmedscape.com |

| CYP2C19 | Partially decreased marker activity | nih.gov |

| CYP2C11 (in rats) | Involved in metabolite complex formation | nih.gov |

Enzymatic Inhibition and Induction Dynamics

Orphenadrine and its metabolites can influence the activity of the very enzymes responsible for their metabolism, leading to complex inhibition and induction patterns.

Product Inhibition of Cytochrome P450 by Metabolic Intermediate Complexes

Preclinical studies have revealed that orphenadrine can act as an inhibitor of multiple CYP450 enzymes. nih.gov A key mechanism underlying this inhibition is the formation of metabolic intermediate (MI) complexes. nih.gov This phenomenon, a form of mechanism-based inhibition, occurs when orphenadrine is converted by CYP isoenzymes into reactive metabolites that can irreversibly bind to the enzyme. deakin.edu.au

Preincubation of orphenadrine with NADPH-supplemented microsomes leads to a significant increase in its inhibitory potency. nih.gov For instance, in phenobarbital-induced rat microsomes, the IC50 for the inhibition of androstenedione (B190577) 16β-hydroxylase activity was significantly lowered after preincubation. nih.gov This time- and NADPH-dependent inactivation of CYP enzymes is a hallmark of product inhibition by metabolic intermediate complexes. This suggests that as orphenadrine is metabolized, the resulting intermediates can inactivate the enzymes, thereby altering its own metabolism and potentially that of other co-administered drugs.

Stereoselective Aspects of Orphenadrine Metabolism

Orphenadrine is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org The differential interaction of these enantiomers with the chiral environment of metabolizing enzymes can lead to stereoselective metabolism. nih.gov

A stereoselective pharmacokinetic study in rats following oral administration of racemic orphenadrine revealed significant differences in the pharmacokinetic parameters of the enantiomers, including Cmax, AUC, half-life, clearance, and volume of distribution. rsc.org This indicates that enantioselective pharmacokinetic behavior is present, suggesting that one enantiomer may be metabolized or eliminated differently than the other. However, specific preclinical studies detailing the differential metabolism of (R)-orphenadrine and (S)-orphenadrine by individual CYP isoenzymes are not extensively available. The phenomenon of stereoselectivity is a critical aspect of drug metabolism, as the two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov

| Compound Name |

|---|

| (R)-Orphenadrine Citrate (B86180) |

| Orphenadrine |

| N-demethylorphenadrine |

| N,N-didemethylorphenadrine |

| Androstenedione |

| Tofenacine |

Computational Chemistry, Molecular Modeling, and Structure Activity Relationship Sar of Orphenadrine Derivatives

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to understand drug-receptor interactions by predicting the binding mode and affinity of a ligand (e.g., orphenadrine) within the active site of a target protein. nih.govresearcher.life The process involves a search algorithm to generate various ligand poses and a scoring function to evaluate the fitness of these poses. nih.gov

Orphenadrine (B1219630) is known to interact with several biological targets, and its therapeutic effects are attributed to its activity as an antagonist at multiple receptors. uantwerpen.benih.gov Key targets identified for orphenadrine include the Histamine (B1213489) H1 receptor, the Glutamate [NMDA] receptor, and the Norepinephrine (B1679862) transporter. nih.govebi.ac.uk

Molecular docking studies have been employed to predict the biological activity of Orphenadrinium dihydrogen citrate (B86180). researchgate.net These studies help elucidate how the molecule binds to its target receptors and the strength of this interaction, often quantified as binding affinity. Binding affinity describes the strength of the interaction between a ligand and its receptor; a lower (more negative) binding energy value typically indicates a stronger and more stable interaction. nih.govtaylorandfrancis.com

In a study investigating the interactions of Orphenadrinium dihydrogen citrate, docking simulations were performed against target proteins implicated in depression. The results predicted significant biological activity, suggesting its potential use as an anti-depressant. researchgate.net Research on the related compound, Orphenadrine hydrochloride, has shown effective docking with the NMDA receptor subunit 3A, which supports its bioactive nature. nih.gov The binding interactions are crucial for understanding the differing pharmacological effects of orphenadrine compared to structurally similar molecules like diphenhydramine (B27) at receptors such as the H1 and NMDA receptors. researchgate.net

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Histamine H1 Receptor | Data Not Available | - |

| Glutamate [NMDA] Receptor Subunit 3A | Data Not Available | - |

| Norepinephrine Transporter | Data Not Available | - |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are essential for investigating the intrinsic properties of a molecule at the electronic level. uantwerpen.be Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and reactivity of molecules like orphenadrine. uantwerpen.beresearchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's stability, charge distribution, and reactive sites. nih.gov

DFT studies on Orphenadrinium dihydrogen citrate have provided significant information about its reactivity preferences. researchgate.net By calculating various parameters, researchers can map the molecule's electrostatic potential, identifying regions that are prone to electrophilic or nucleophilic attack. This analysis helps in understanding how the molecule might interact with its biological targets. uantwerpen.beresearchgate.net The distribution of Mulliken atomic charges, for instance, can reveal intramolecular interactions, such as hydrogen bonding, which are critical for molecular conformation and stability. nih.gov

Various reactivity descriptors derived from DFT calculations help to quantify the chemical behavior of the molecule.

Table 2: Key Reactivity Parameters from DFT Calculations for Orphenadrine Note: This table represents the types of data generated from DFT studies as described in the sources. Specific numerical values for (R)-Orphenadrine Citrate were part of a detailed study. uantwerpen.beresearchgate.net

| Parameter | Description | Implication for Orphenadrine |

| MESP (Molecular Electrostatic Potential) | Shows the charge distribution and predicts sites for electrophilic/nucleophilic attack. | Identifies reactive regions of the molecule for receptor interaction. researchgate.net |

| Fukui Functions | Indicates the propensity of each atomic site for nucleophilic or electrophilic attack. | Provides detailed insight into the local reactivity of the molecule. researchgate.net |

| ALIE (Average Local Ionization Energy) | Maps regions of lower energy, indicating the most probable sites for electrophilic reactions. | Complements MESP and Fukui functions in predicting reactive behavior. researchgate.net |

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of quantum chemical analysis. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more reactive and indicates that electron transport can occur readily within the molecule, which is often correlated with its bioactivity. nih.gov Analysis of the electron density of the HOMO and LUMO provides insights into the delocalization of electrons and the charge transfer possibilities within the molecule, further explaining its biological and chemical properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uantwerpen.beresearchgate.net For a drug molecule like Orphenadrinium dihydrogen citrate, MD simulations provide a dynamic view of its behavior, including its conformational changes and interactions with its environment, such as solvent molecules. researchgate.net This approach offers insights that are complementary to the static pictures provided by molecular docking and DFT. uantwerpen.be

MD simulations have been used to map the liquid-state behavior of Orphenadrinium dihydrogen citrate in different solvents, such as water, DMSO, and methanol (B129727). uantwerpen.be These simulations reveal how the solvent affects the molecule's structure and stability. For instance, studies have shown that the compound is more compact in DMSO compared to water or methanol over a 100-nanosecond simulation period. uantwerpen.be

The stability of the molecule in different environments is a key factor in its pharmacological profile. MD simulations can also calculate radial distribution functions to identify the most critical interactions between the drug and solvent molecules, like water. researchgate.net Understanding solvation is crucial as it influences the molecule's conformational flexibility and how it presents itself to its target receptor in a biological system. nih.gov

Table 3: Summary of Computational Studies on Orphenadrine Derivatives

| Computational Method | Key Focus | Findings and Insights |

| Molecular Docking | Prediction of binding modes and affinities with target receptors. researchgate.net | Predicted biological activity as an anti-depressant; highlights interactions with targets like the NMDA receptor. researchgate.netnih.gov |

| DFT Calculations | Elucidation of electronic structure, reactivity, and molecular orbitals. uantwerpen.be | Characterized reactive sites using MESP and Fukui functions; a low HOMO-LUMO gap suggests high bioactivity. researchgate.netnih.gov |

| MD Simulations | Investigation of conformational dynamics and solvent effects. researchgate.net | Revealed solvent-dependent compactness and stability; identified key interactions with water molecules. uantwerpen.be |

Analysis of Protein-Ligand Complex Stability

The stability of the complex formed between (R)-Orphenadrine and its target proteins is a critical factor in determining its duration and mechanism of action. Computational methods, particularly molecular dynamics (MD) simulations, are employed to investigate the dynamic behavior and stability of these interactions over time. These simulations provide insights into the structural integrity of the protein-ligand complex, revealing how the ligand remains bound within the active site.

Key metrics used to analyze the stability of the orphenadrine-protein complex include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains structurally consistent, indicating a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify regions of the protein that exhibit significant movement or flexibility. Analysis of the RMSF can reveal which residues are crucial for the binding interaction, as residues in the binding pocket that interact with orphenadrine are often observed to have reduced fluctuations upon ligand binding.

Studies involving computational docking and MD simulations have been performed to understand these interactions. For instance, the effective docking of orphenadrine with the NMDA receptor subunit 3A has been investigated using such methods. nih.gov These analyses help to elucidate the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor (R)-Orphenadrine within the binding site of its target receptors, thereby stabilizing the complex.

Structure-Activity Relationship (SAR) Elucidation for Orphenadrine

The structure-activity relationship (SAR) of orphenadrine explains how its chemical structure correlates with its biological activities. Orphenadrine is an analog of diphenhydramine, and its SAR is best understood by comparing the two molecules. wikipedia.orgresearchgate.net The primary structural difference is the introduction of a methyl group at the ortho position of one of the phenyl rings in orphenadrine. This single modification significantly alters its pharmacological profile, enhancing its central anticholinergic effects relative to its peripheral antihistaminic actions.

Correlation of Molecular Features with Pharmacological Activity

The pharmacological profile of orphenadrine, which includes anticholinergic, antihistaminic, and NMDA receptor antagonist activities, can be attributed to specific features within its molecular structure. ebi.ac.uksmpdb.cadrugbank.com The molecule can be deconstructed into key pharmacophoric components that are essential for its interactions with various biological targets.

The core molecular features and their contributions to pharmacological activity are summarized below:

| Molecular Feature | Description | Associated Pharmacological Activity |

| Diaryl Methoxy Group | Two aromatic rings (one phenyl, one o-tolyl) connected to an ether oxygen. | Essential for binding to muscarinic and histamine H1 receptors. The bulk and lipophilicity of this group contribute to receptor affinity. |

| Ortho-Methyl Group | A methyl substituent on one of the phenyl rings. | This key modification differentiates orphenadrine from diphenhydramine, contributing to its potent central anticholinergic activity and muscle relaxant properties. |

| Ethylamine Side Chain | A two-carbon linker between the ether oxygen and the nitrogen atom. | Provides the correct spatial orientation and distance for the functional groups to interact optimally with their respective receptor binding sites. |

| Terminal Dimethylamino Group | A tertiary amine with two methyl substituents. | This basic nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of muscarinic and other receptors. |

These features collectively enable orphenadrine to act as a "dirty drug," meaning it interacts with multiple molecular targets to produce a complex therapeutic effect. smpdb.ca

Impact of Stereochemistry on SAR

Orphenadrine possesses a chiral center at the carbon atom connecting the two aromatic rings and the ether oxygen, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Orphenadrine and (S)-Orphenadrine. researchgate.net Stereochemistry is a critical determinant in the SAR of chiral drugs because biological targets, such as receptors and enzymes, are themselves chiral environments. nih.govchiralpedia.com

The interaction between a chiral drug and its receptor is often stereoselective, meaning one enantiomer typically fits into the binding site more effectively than the other. mdpi.com This concept is often described using the following terms:

Eutomer: The enantiomer with higher pharmacological activity or affinity for the target receptor. chiralpedia.com

Distomer: The enantiomer with lower activity or affinity. chiralpedia.com

In the context of (R)-Orphenadrine, its specific three-dimensional arrangement dictates how it interacts with the chiral binding pockets of its targets, such as muscarinic and NMDA receptors. The (R)-enantiomer and the (S)-enantiomer will present their key functional groups (the aromatic rings, ether oxygen, and tertiary amine) to the receptor in different spatial orientations. Consequently, one enantiomer is expected to form a more stable and effective complex with a given receptor, leading to differences in potency and efficacy. Studies evaluating the binding of orphenadrine to human serum albumin (HSA) have demonstrated stereoselectivity, reinforcing that biological systems can differentiate between the enantiomers. ethernet.edu.et A full elucidation of the SAR for orphenadrine requires separate evaluation of each enantiomer to determine which is the eutomer for each of its distinct pharmacological actions.

Emerging Research Directions and Future Perspectives for R Orphenadrine Citrate

Advancements in Stereoselective Synthesis and Chiral Control

The generation of single-enantiomer pharmaceuticals is a critical objective in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. For (R)-Orphenadrine, advancements have moved beyond classical resolution techniques toward more sophisticated and efficient stereoselective synthetic methods. A significant area of progress lies in the field of chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts.

Recent methodologies have enabled the formal syntheses of both (R)- and (S)-orphenadrine through a one-pot, chemoenzymatic process. researchgate.net This strategy involves a nickel-catalyzed Suzuki-Miyaura coupling reaction performed in an aqueous medium, followed by an asymmetric biocatalytic reduction. researchgate.net The key to achieving high enantioselectivity is the use of stereocomplementary ketoreductases (KREDs), which can selectively reduce the ketone intermediate to the desired (R)-alcohol precursor with high enantiomeric excess. researchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by utilizing aqueous media and biocatalysts.

Other modern strategies for creating chiral alcohols, which are key intermediates for compounds like (R)-Orphenadrine, include asymmetric transfer hydrogenation and the asymmetric addition of organometallic reagents to aldehydes. researchgate.netresearchgate.net Catalytic systems employing chiral ligands with metals like Ruthenium (Ru) or Rhodium (Rh) have been developed to promote the enantioselective addition of aryl groups to aldehydes, yielding chiral benzhydrols—the core structure of orphenadrine (B1219630)—in high yields and enantioselectivities. researchgate.netresearcher.life The precise control over the chiral environment provided by the catalyst is paramount to the success of these transformations.

| Method | Key Features | Catalyst/Enzyme | Advantages |

| Chemoenzymatic Synthesis | Combines chemical coupling with enzymatic reduction in a one-pot reaction. researchgate.net | Nickel catalyst for coupling; Ketoreductases (KREDs) for asymmetric reduction. researchgate.net | High enantiomeric excess (ee), use of aqueous medium, green chemistry principles. researchgate.net |

| Asymmetric Hydrogenation | Direct reduction of a prochiral ketone to a chiral alcohol. researchgate.netresearchgate.net | Chiral Rhodium (Rh) or Ruthenium (Ru) complexes (e.g., Rh/(SC,Rp)-N-Me-ZhaoPhos). researcher.life | High efficiency and enantioselectivity, often with high yields. researchgate.netresearcher.life |

| Asymmetric Aryl Transfer | Enantioselective addition of an aryl group to an aldehyde. researchgate.net | Chiral tricoordinated lithium amido aryl zincates. researchgate.net | Good yields and high average enantiomeric excess. researchgate.net |

Development of Hyphenated Analytical Techniques for Enhanced Enantiomeric Profiling

The accurate determination of enantiomeric purity is essential for the development and quality control of chiral drugs like (R)-Orphenadrine Citrate (B86180). Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, have become indispensable for this purpose. ijnrd.orgsaspublishers.com These techniques provide superior sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. rsisinternational.org

For the enantiomeric profiling of orphenadrine, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly HPLC-MS/MS, has proven to be a powerful tool. rsc.org A sensitive and enantioselective HPLC-MS/MS method has been developed for the determination of orphenadrine enantiomers in biological matrices like rat plasma. rsc.org This method utilizes a chiral stationary phase (CSP) to achieve separation of the enantiomers, which are then detected with high specificity by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. rsc.org

The choice of the chiral stationary phase is critical for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used. researchgate.netresearchgate.net For instance, successful enantioseparation of orphenadrine has been achieved using a Chiralcel OD-H column, which contains Cellulose tris (3, 5-dimethylphenylcarbamate) as the chiral selector. researchgate.net Another effective CSP is the Chiralcel OD-RH column, which has been used to obtain sufficient resolution between the orphenadrine enantiomers in a short analysis time. rsc.org The development of these methods allows for detailed stereoselective pharmacokinetic studies, which have shown significant differences in the plasma concentration profiles of the orphenadrine enantiomers over time. rsc.org

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection | Application |

| HPLC-MS/MS | Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) rsc.org | Acetonitrile (B52724)–ammonium (B1175870) bicarbonate buffer (30 mM, pH 9.0) (80:20, v/v) rsc.org | Mass Spectrometry (MRM mode) rsc.org | Enantioselective pharmacokinetic studies in rat plasma. rsc.org |

| UFLC | Chiralcel OD-H (Cellulose tris (3, 5- dimethylphenylcarbamate)) researchgate.net | n-hexane: Ethanol (B145695): Diethylamine (B46881) (95:05:0.1, v/v/v) researchgate.net | UV | Enantiomeric separation. researchgate.net |

| Chiral LC | Phenomenex® Lux Cellulose 1 (250 mm × 4.6 mm, 5 µm) researchgate.net | Acetonitrile: 0.02M ammonium bicarbonate (75:25 v/v) researchgate.net | UV (241 nm) researchgate.net | Enantiomeric separation in pharmaceutical dosage forms. researchgate.net |

Deeper Mechanistic Insights into Stereoisomer-Specific Biological Activities

The three-dimensional structure of a drug molecule is fundamental to its interaction with biological targets, which are themselves chiral. youtube.com Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. biomedgrid.com While much of the existing literature discusses the properties of racemic orphenadrine, understanding the specific activities of the (R)- and (S)-enantiomers is a key area of ongoing research.

Racemic orphenadrine is known to be a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, a histamine (B1213489) H1 receptor antagonist, and an NMDA receptor antagonist. drugbank.comwikipedia.orgebi.ac.uknih.gov It also inhibits the norepinephrine (B1679862) transporter (NET). ebi.ac.ukmdpi.com The therapeutic effects, such as muscle relaxation and relief from drug-induced parkinsonism, arise from this complex pharmacology. drugbank.comsmpdb.ca For instance, its anticholinergic action is thought to counteract the increased cholinergic stimulation in the striatum that results from dopamine (B1211576) deficiency in Parkinson's disease. drugbank.comsmpdb.ca

Stereoselectivity is a critical factor in these interactions. Pharmacokinetic studies have demonstrated significant differences in the maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) between the orphenadrine enantiomers following administration of the racemate. rsc.org This indicates stereoselective metabolism and distribution, which can lead to different efficacy and side-effect profiles for each enantiomer. Although detailed pharmacodynamic comparisons between (R)- and (S)-orphenadrine are not extensively reported in the provided search results, the principle of stereospecificity in drug-receptor interactions is well-established. biomedgrid.comnih.gov The differential binding affinities of each enantiomer to targets like the NMDA receptor or various neurotransmitter transporters would be expected, leading to one enantiomer (the eutomer) having the desired activity while the other (the distomer) may be less active, inactive, or contribute to off-target effects. biomedgrid.com

Integration of In Silico Modeling with Experimental Validation for Drug Design

Modern drug design increasingly relies on computational, or in silico, methods to predict and analyze drug-target interactions, accelerating the discovery and optimization process. nih.gov This approach integrates computational modeling with experimental validation to build a more comprehensive understanding of a drug's mechanism of action and to identify new therapeutic opportunities. nih.govresearchgate.net

For orphenadrine, an integrated computational and experimental approach has been used to identify previously unappreciated molecular targets. frontiersin.org Using a computational method based on probabilistic matrix factorization, which predicts new drug-target interactions from existing data, orphenadrine was highlighted as a potential inhibitor of the human dopamine transporter (hDAT). frontiersin.org This in silico prediction was then subjected to experimental validation. Subsequent laboratory experiments confirmed that orphenadrine is indeed a competitive inhibitor of the dopamine transporter, reducing the affinity of dopamine for the transporter and thereby inhibiting its reuptake. frontiersin.org

This workflow exemplifies the power of combining computational screening with experimental biology. The general process involves several stages:

Computational Screening: Large databases of compounds and targets are analyzed using algorithms to predict potential interactions. nih.gov

Molecular Docking: The predicted ligand (e.g., orphenadrine) is modeled in the binding site of the target protein (e.g., hDAT) to assess the feasibility and nature of the interaction. mdpi.com

Experimental Validation: The in silico hypotheses are tested in the laboratory using biochemical and cell-based assays, such as radioligand binding or neurotransmitter uptake assays. nih.govfrontiersin.org

This synergy allows researchers to efficiently screen for new activities of existing drugs (drug repurposing) and to design novel molecules with improved affinity and selectivity for a specific target, thereby optimizing the therapeutic profile of compounds like (R)-Orphenadrine. mdpi.com

Exploration of Novel Preclinical Applications Based on Specific Molecular Targets

Understanding the specific molecular targets of (R)-Orphenadrine Citrate opens avenues for exploring novel preclinical applications beyond its current use as a muscle relaxant. This "target-based" approach to drug repurposing can identify new therapeutic areas where the compound's mechanism of action may be beneficial.

One promising area is in the treatment of demyelinating diseases, such as multiple sclerosis. Recent research has identified orphenadrine as a potent inducer of oligodendrocyte precursor cell (OPC) differentiation. biorxiv.org Oligodendrocytes are the cells responsible for producing myelin in the central nervous system. By promoting their differentiation, orphenadrine could potentially enhance remyelination, a key therapeutic goal in multiple sclerosis. This activity is linked to its role as an M1 muscarinic receptor (M1R) antagonist, and it has shown significantly higher potency in inducing OPC differentiation compared to other known agents like clemastine. biorxiv.org

Another potential application is in neurodegenerative disorders mediated by excitotoxicity. Orphenadrine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the receptor's ion channel. medchemexpress.comnih.gov Overactivation of NMDA receptors is a known mechanism of neuronal damage in various conditions. Orphenadrine has demonstrated neuroprotective effects, protecting cerebellar granule cells from glutamate-induced death and from toxicity induced by the mitochondrial toxin 3-nitropropionic acid (3-NPA). medchemexpress.comnih.gov This suggests its potential utility in treating neurodegenerative conditions where NMDA receptor overactivation plays a role. nih.gov Furthermore, its newly identified activity as a dopamine transporter (DAT) inhibitor could suggest applications in other neurological or psychiatric conditions where dopaminergic signaling is dysregulated. frontiersin.org

| Molecular Target | Potential Preclinical Application | Rationale |

| M1 Muscarinic Receptor (M1R) Antagonist | Demyelinating Diseases (e.g., Multiple Sclerosis) | Potently induces the differentiation of oligodendrocyte precursor cells, which are responsible for remyelination. biorxiv.org |

| NMDA Receptor Antagonist | Neurodegenerative Disorders | Provides neuroprotection against excitotoxicity by blocking overactivation of NMDA receptors. nih.gov |

| Dopamine Transporter (DAT) Inhibitor | Disorders of Dopaminergic Signaling | Modulates dopamine levels by blocking its reuptake into presynaptic terminals. frontiersin.org |

| Histamine H1 Receptor Antagonist | Pain Modulation | Contributes to analgesic effects. drugbank.comwikipedia.org |

| Norepinephrine Transporter (NET) Inhibitor | Pain/Mood Disorders | Modulates norepinephrine levels, which can influence pain perception and mood. ebi.ac.ukmdpi.com |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (R)-Orphenadrine Citrate in multicomponent formulations?

- Methodology : Chemometric approaches such as Classical Least Squares (CLS), Partial Least Squares (PLS), and Principal Component Regression (PCR) are robust for simultaneous quantification in mixtures. For instance, PLS and Artificial Neural Networks (ANN) can address spectral overlaps and non-linearity in UV-Vis spectrophotometric data, particularly when minor components like this compound are present . Validation involves calculating RMSEP (Root Mean Square Error of Prediction) and PRESS (Predicted Residual Error Sum of Squares) to compare method accuracy .

- Experimental Design : Use synthetic mixtures (e.g., eight combinations of paracetamol and this compound) to calibrate models. Include system suitability tests (e.g., resolution ≥1.2 between analytes) and assess precision via relative standard deviation (RSD ≤2%) .

Q. How should researchers ensure stability and purity of this compound during storage and handling?

- Methodology : Store at +5°C in airtight, light-protected containers (preferably Type I glass). Monitor degradation using HPLC with UV detection (225 nm) and validate impurity profiles against USP standards (e.g., orphenadrine-related compounds B and C) .

- Key Parameters : Purity >98% confirmed via H-NMR and LC-MS. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .

Q. What pharmacological models are suitable for studying this compound’s mechanism of action?

- Methodology : In vitro receptor binding assays (e.g., NMDA receptor antagonism, Ki = 6.0 μM) and electrophysiological studies (HERG potassium channel blockade). Use rodent models for muscle relaxant efficacy, measuring reduction in nicotine-induced skeletal muscle spasms .

- Controls : Include reference standards (e.g., ketamine for NMDA receptor studies) and validate anticholinergic activity via mACh receptor antagonism assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from different chemometric methods for this compound quantification?